molecular formula C12H10FNOS2 B12178991 C12H10Fnos2

C12H10Fnos2

Cat. No.: B12178991
M. Wt: 267.3 g/mol
InChI Key: LRCMKEWKHYXNLC-YFHOEESVSA-N
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Description

. This compound is characterized by its unique structure, which includes a fluorophenyl group and a furylmethyl group connected through a carbamodithioate linkage. It is a member of the carbamodithioate family, which is known for its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furylmethyl (3-fluorophenyl)carbamodithioate typically involves the reaction of 3-fluoroaniline with carbon disulfide and 2-furylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamodithioate linkage .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Furylmethyl (3-fluorophenyl)carbamodithioate: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides , sulfones , thiols , amines , and various substituted derivatives .

Scientific Research Applications

2-Furylmethyl (3-fluorophenyl)carbamodithioate: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism by which 2-Furylmethyl (3-fluorophenyl)carbamodithioate exerts its effects involves the interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Furylmethyl (3-chlorophenyl)carbamodithioate
  • 2-Furylmethyl (3-bromophenyl)carbamodithioate
  • 2-Furylmethyl (3-iodophenyl)carbamodithioate

Uniqueness

2-Furylmethyl (3-fluorophenyl)carbamodithioate: is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its chloro, bromo, and iodo analogs .

Properties

Molecular Formula

C12H10FNOS2

Molecular Weight

267.3 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10FNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3/b10-7-

InChI Key

LRCMKEWKHYXNLC-YFHOEESVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S

Origin of Product

United States

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